molecular formula C7H5BrO2S B13514769 {2-Bromothieno[3,2-b]furan-5-yl}methanol

{2-Bromothieno[3,2-b]furan-5-yl}methanol

Cat. No.: B13514769
M. Wt: 233.08 g/mol
InChI Key: IBBHVFUAPJMOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-Bromothieno[3,2-b]furan-5-yl}methanol is an organic compound with the molecular formula C7H5BrO2S It is a derivative of thienofuran, a fused heterocyclic system combining thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Bromothieno[3,2-b]furan-5-yl}methanol typically involves the bromination of thienofuran derivatives followed by a hydroxymethylation reaction. One common synthetic route is as follows:

    Bromination: Thienofuran is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity.

    Hydroxymethylation: The brominated thienofuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the hydroxymethyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-Bromothieno[3,2-b]furan-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products

    Oxidation: {2-Bromothieno[3,2-b]furan-5-yl}carboxylic acid.

    Reduction: Thieno[3,2-b]furan-5-ylmethanol.

    Substitution: {2-Azidothieno[3,2-b]furan-5-yl}methanol or {2-Methoxythieno[3,2-b]furan-5-yl}methanol.

Scientific Research Applications

Chemistry

In chemistry, {2-Bromothieno[3,2-b]furan-5-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may serve as a precursor for the synthesis of bioactive molecules. Its derivatives could exhibit pharmacological properties, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of {2-Bromothieno[3,2-b]furan-5-yl}methanol depends on its specific application. In medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

    {2-Bromothieno[3,2-b]furan-5-yl}carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    Thieno[3,2-b]furan-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    {2-Chlorothieno[3,2-b]furan-5-yl}methanol: Similar to the brominated compound but with chlorine, which may affect its reactivity and applications.

Uniqueness

{2-Bromothieno[3,2-b]furan-5-yl}methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C7H5BrO2S

Molecular Weight

233.08 g/mol

IUPAC Name

(2-bromothieno[3,2-b]furan-5-yl)methanol

InChI

InChI=1S/C7H5BrO2S/c8-7-2-6-5(10-7)1-4(3-9)11-6/h1-2,9H,3H2

InChI Key

IBBHVFUAPJMOOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1OC(=C2)Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.